7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one
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Overview
Description
7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one is a complex organic compound with the molecular formula C₁₆H₁₀O₂S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one typically involves a nickel-catalyzed tandem reaction. This reaction includes cyclic esterification and C–S bond formation. Starting materials such as 3-(2-hydroxy-phenyl)-acrylic acids and 2-halide-benzenethiols are used. The reaction conditions are mild, and the process yields versatile biologically active compounds efficiently .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, maintaining reaction conditions, and implementing purification processes to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield more oxidized derivatives, while reduction may produce more reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used.
Scientific Research Applications
7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored for developing new drugs and treatments.
Mechanism of Action
The mechanism of action of 7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, influencing biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-11-thia-benzofluoren-6-one: This compound shares a similar core structure but differs in the position of the oxygen and sulfur atoms.
Benzo[a]fluoren-11-one: This compound lacks the methyl and oxa-thia substitutions, making it structurally simpler
Uniqueness
7-Methyl-10-oxa-11-thia-benzo[a]fluoren-9-one is unique due to its specific substitutions, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10O2S |
---|---|
Molecular Weight |
266.3 g/mol |
IUPAC Name |
12-methyl-15-oxa-17-thiatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12-heptaen-14-one |
InChI |
InChI=1S/C16H10O2S/c1-9-8-13(17)18-16-14(9)12-7-6-10-4-2-3-5-11(10)15(12)19-16/h2-8H,1H3 |
InChI Key |
ACQIEZDFNDOOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C3=C(S2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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